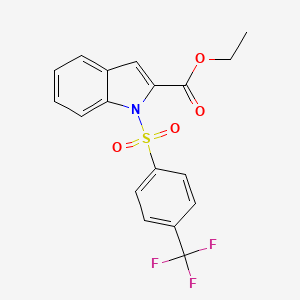
ethyl 1-((4-trifluoromethylphenyl)sulfonyl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((4-trifluoromethylphenyl)sulfonyl)-1H-indole-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((4-trifluoromethylphenyl)sulfonyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((4-trifluoromethylphenyl)sulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-((4-trifluoromethylphenyl)sulfonyl)-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 1-((4-trifluoromethylphenyl)sulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 1-((4-trifluoromethylphenyl)sulfonyl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Trifluoromethyl phenyl sulfone: Another compound featuring the trifluoromethyl group, used in various chemical reactions.
Fluoxetine: A well-known pharmaceutical compound that also contains a trifluoromethyl group, used as an antidepressant.
The uniqueness of this compound lies in its combination of the indole core with the trifluoromethyl and sulfonyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14F3NO4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 1-[4-(trifluoromethyl)phenyl]sulfonylindole-2-carboxylate |
InChI |
InChI=1S/C18H14F3NO4S/c1-2-26-17(23)16-11-12-5-3-4-6-15(12)22(16)27(24,25)14-9-7-13(8-10-14)18(19,20)21/h3-11H,2H2,1H3 |
InChI Key |
JNNBFMNMHJBKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















